molecular formula C12H12ClNO4 B1487589 3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid CAS No. 1221724-63-5

3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid

Cat. No. B1487589
CAS RN: 1221724-63-5
M. Wt: 269.68 g/mol
InChI Key: SIGFFHXHUVOAPQ-UHFFFAOYSA-N
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Description

3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid, also known as 2-chloro-2-oxoethyl 3-carbamoylpropanoate and abbreviated as COCP, is an organochlorine compound used in scientific research. It is a colorless or white crystalline solid with a molecular weight of 209.58 g/mol. COCP is a carboxylic acid derivative of 2-chlorophenol and is an important intermediate in the synthesis of various pharmaceuticals.

Scientific Research Applications

COCP has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various pharmaceuticals, such as the anticonvulsant drug levetiracetam. It has also been used as a catalyst for the synthesis of heterocyclic compounds, such as indoles and thiazoles. In addition, COCP has been used as a reagent for the synthesis of polymers, such as poly(vinyl chloride) and poly(methyl methacrylate).

Mechanism of Action

The mechanism of action of COCP is not well understood. However, it is believed to act as an electrophile, reacting with nucleophiles such as amines and alcohols. This reaction leads to the formation of covalent bonds between the two molecules, resulting in the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of COCP are not well understood. However, it is believed to have some effect on the metabolism of proteins, lipids, and carbohydrates. It has also been suggested that COCP may have some effect on the immune system, although further research is needed to confirm this.

Advantages and Limitations for Lab Experiments

The advantages of using COCP in laboratory experiments include its relative low cost, its easy availability, and its low toxicity. Its low toxicity makes it a safer choice than other organochlorine compounds for laboratory use. However, COCP is not very stable, and its reactivity can vary depending on the temperature and pH of the reaction mixture.

Future Directions

In the future, it is hoped that further research will be conducted to better understand the mechanism of action of COCP. In addition, further research is needed to investigate its potential effects on the immune system and to explore its potential applications in the synthesis of pharmaceuticals, polymers, and other compounds. Finally, further research is needed to investigate the stability of COCP and to develop methods for its safe and efficient use in laboratory experiments.

properties

IUPAC Name

4-[[2-(2-chlorophenyl)-2-oxoethyl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO4/c13-9-4-2-1-3-8(9)10(15)7-14-11(16)5-6-12(17)18/h1-4H,5-7H2,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIGFFHXHUVOAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CNC(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[2-(2-Chlorophenyl)-2-oxoethyl]carbamoyl}propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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